![molecular formula C35H41O4P B12877694 Dicyclohexyl(1',2,4'-trimethoxy-[1,2'-binaphthalen]-3'-yl)phosphine oxide](/img/structure/B12877694.png)
Dicyclohexyl(1',2,4'-trimethoxy-[1,2'-binaphthalen]-3'-yl)phosphine oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclohexyl(1’,2,4’-trimethoxy-[1,2’-binaphthalen]-3’-yl)phosphine oxide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phosphine oxide group attached to a binaphthyl moiety with trimethoxy substitutions. The presence of the dicyclohexyl groups further enhances its chemical properties, making it a valuable compound in synthetic chemistry and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl(1’,2,4’-trimethoxy-[1,2’-binaphthalen]-3’-yl)phosphine oxide typically involves multiple steps, starting with the preparation of the binaphthyl core. The trimethoxy substitutions are introduced through electrophilic aromatic substitution reactions, followed by the introduction of the phosphine oxide group via a phosphination reaction. The final step involves the addition of dicyclohexyl groups through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and recrystallization ensures the removal of impurities.
化学反応の分析
Types of Reactions
Dicyclohexyl(1’,2,4’-trimethoxy-[1,2’-binaphthalen]-3’-yl)phosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized to form phosphine oxides with higher oxidation states.
Reduction: The compound can be reduced to form phosphines with lower oxidation states.
Substitution: The trimethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles such as alkoxides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state phosphine oxides, while reduction reactions may produce lower oxidation state phosphines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
科学的研究の応用
Dicyclohexyl(1’,2,4’-trimethoxy-[1,2’-binaphthalen]-3’-yl)phosphine oxide has a wide range of scientific research applications, including:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Its potential as a therapeutic agent is being explored in various medical research studies.
Industry: The compound is used in the synthesis of advanced materials and as a catalyst in industrial chemical processes.
作用機序
The mechanism of action of dicyclohexyl(1’,2,4’-trimethoxy-[1,2’-binaphthalen]-3’-yl)phosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This group can coordinate with metal centers in catalytic reactions, facilitating the formation of reactive intermediates. The trimethoxy and dicyclohexyl groups enhance the compound’s stability and reactivity, allowing it to participate in various chemical transformations.
類似化合物との比較
Similar Compounds
- Dicyclohexyl(2’,4’,6’-trimethoxy-[1,1’-biphenyl]-2-yl)phosphine
- Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide
- Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine
Uniqueness
Dicyclohexyl(1’,2,4’-trimethoxy-[1,2’-binaphthalen]-3’-yl)phosphine oxide stands out due to its binaphthyl core, which provides a unique steric and electronic environment. This makes it particularly effective in certain catalytic applications where other similar compounds may not perform as well. The presence of the trimethoxy groups further enhances its reactivity and stability, making it a versatile compound in various scientific research fields.
特性
分子式 |
C35H41O4P |
|---|---|
分子量 |
556.7 g/mol |
IUPAC名 |
2-dicyclohexylphosphoryl-1,4-dimethoxy-3-(2-methoxynaphthalen-1-yl)naphthalene |
InChI |
InChI=1S/C35H41O4P/c1-37-30-23-22-24-14-10-11-19-27(24)31(30)32-33(38-2)28-20-12-13-21-29(28)34(39-3)35(32)40(36,25-15-6-4-7-16-25)26-17-8-5-9-18-26/h10-14,19-23,25-26H,4-9,15-18H2,1-3H3 |
InChIキー |
NQXHPDMLIUVXJD-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=C(C4=CC=CC=C4C(=C3P(=O)(C5CCCCC5)C6CCCCC6)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


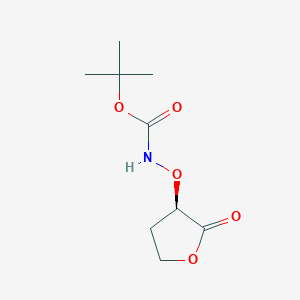
![2-(Carboxy(hydroxy)methyl)-4-chlorobenzo[d]oxazole](/img/structure/B12877618.png)

![2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-ol](/img/structure/B12877633.png)

![2-(Cyanomethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12877641.png)
![4-[(7-Methoxy-1-benzofuran-2-carbonyl)amino]butanoic acid](/img/structure/B12877652.png)
![2-(Aminomethyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12877656.png)
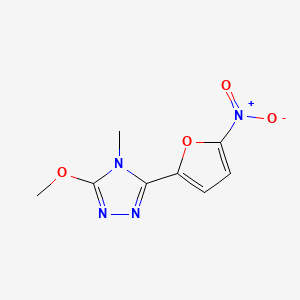
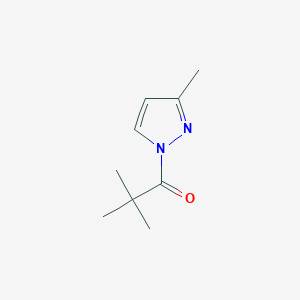

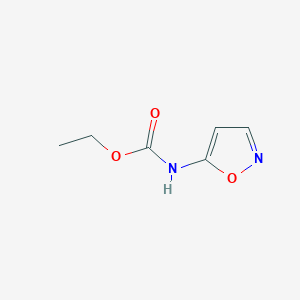
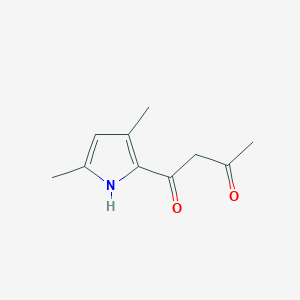
![2-(Chloromethyl)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12877675.png)
